molecular formula C8H3F3N2O3 B1612131 2-Nitro-4-(trifluoromethoxy)benzonitrile CAS No. 142494-69-7

2-Nitro-4-(trifluoromethoxy)benzonitrile

Cat. No.: B1612131
CAS No.: 142494-69-7
M. Wt: 232.12 g/mol
InChI Key: RJIQRRVMKNNZPE-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethoxy)benzonitrile is a useful research compound. Its molecular formula is C8H3F3N2O3 and its molecular weight is 232.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O3/c9-8(10,11)16-6-2-1-5(4-12)7(3-6)13(14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIQRRVMKNNZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592997
Record name 2-Nitro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142494-69-7
Record name 2-Nitro-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Nitro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Role of Fluorinated Benzonitriles in Modern Chemistry

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF₃) group, in particular, is of high interest due to its ability to significantly modulate a molecule's physicochemical properties. It can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, often yielding compounds with superior pharmacokinetic profiles[1].

2-Nitro-4-(trifluoromethoxy)benzonitrile (CAS No. 142494-69-7) is a key exemplar of this molecular class. It serves as a highly valuable fluorinated building block, combining the electron-withdrawing characteristics of the nitro (-NO₂) and cyano (-CN) groups with the unique lipophilic and metabolic-blocking properties of the trifluoromethoxy moiety. This guide offers a comprehensive examination of its core physicochemical properties, provides validated experimental methodologies for its characterization, and discusses its relevance for professionals in drug discovery and chemical synthesis. It must be noted that while this compound is of significant synthetic interest, detailed experimental data for it remains sparse in publicly available literature. Therefore, where appropriate, we will draw comparisons to closely related and more extensively documented analogs to provide a robust scientific context[1].

Compound Identification and Molecular Structure

A precise understanding of a molecule begins with its unambiguous identification and structure.

  • Chemical Name: this compound

  • CAS Number: 142494-69-7

  • Molecular Formula: C₈H₃F₃N₂O₃

  • InChI Key: RJIQRRVMKNNZPE-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Core Physicochemical Properties

Quantitative data provides the fundamental parameters for handling, reaction setup, and purification. Due to limited data for the title compound, properties for the closely related analog, 2-Nitro-4-(trifluoromethyl)benzonitrile, are included for comparative context.

PropertyValue for this compoundComparative Value: 2-Nitro-4-(trifluoromethyl)benzonitrileSource (Title Compound)
CAS Number 142494-69-7778-94-9
Molecular Weight 232.12 g/mol 216.12 g/mol
Physical Form SolidSolid
Melting Point Data not available44-47 °C[2]
Boiling Point Data not available156-158 °C at 18 mmHg
Purity (Typical) ≥95%≥99%

Experimental Methodologies for Characterization

The validation of a compound's identity and purity is paramount. A multi-technique approach is required, providing orthogonal data points that, together, confirm the structure and quality of the material.

Workflow for Physicochemical Analysis

A logical workflow ensures that comprehensive data is collected efficiently. The process begins with basic observations and progresses to sophisticated structural elucidation techniques.

Caption: A standard workflow for the comprehensive characterization of a chemical entity.

Melting Point Determination
  • Causality: The melting point is a rapid and fundamental indicator of purity. A sharp melting range typically suggests a pure compound, whereas a broad or depressed range often indicates the presence of impurities.

  • Protocol (Capillary Method):

    • A small, finely powdered sample of the dried solid is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

    • The measurement is repeated with a fresh sample, heating rapidly to within 20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min.

    • The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Spectroscopic Analysis
  • Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. ¹H NMR reveals the number and environment of hydrogen atoms, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR is essential for confirming the presence and environment of the trifluoromethoxy group.

  • Generalized Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Analysis:

      • ¹H NMR: Expect to see signals in the aromatic region (typically 7.0-9.0 ppm), with chemical shifts and coupling patterns dictated by the substitution pattern.

      • ¹³C NMR: Look for signals corresponding to the aromatic carbons, the nitrile carbon (~115-120 ppm), and the quartet signal for the -OCF₃ carbon, which will show characteristic C-F coupling.

      • ¹⁹F NMR: A single sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. Its chemical shift provides information about the electronic environment.

  • Causality: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to their characteristic vibrational frequencies[3].

  • Generalized Protocol (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Data Analysis: Key vibrational bands to identify include:

      • C≡N (Nitrile) stretch: A sharp, intense absorption around 2220-2240 cm⁻¹.

      • NO₂ (Nitro) stretches: Two strong absorptions, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

      • C-O-C (Ether) stretch: Strong absorptions in the 1200-1300 cm⁻¹ region, often coupled with C-F vibrations.

      • C-F stretches: Very strong, characteristic absorptions in the 1000-1200 cm⁻¹ region.

      • Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

  • Causality: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique for this type of molecule.

  • Generalized Protocol (GC-MS with EI):

    • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent (e.g., ethyl acetate, dichloromethane)[4].

    • Instrumentation:

      • Inlet: Inject 1 µL into a GC equipped with a suitable capillary column (e.g., DB-5ms).

      • GC Program: Use a temperature ramp (e.g., start at 100°C, ramp at 15°C/min to 280°C) to separate the analyte from any volatile impurities[4].

      • Ionization: Use a standard Electron Ionization (EI) source at 70 eV[4].

      • Mass Analyzer: Scan a mass range of m/z 50-300.

    • Data Analysis:

      • Identify the molecular ion peak (M⁺), which should correspond to the molecular weight of the compound (m/z 232.12).

      • Analyze the fragmentation pattern. Expected fragments may arise from the loss of -NO₂, -O, -OCF₃, or the entire -NO₂ and -CN groups, providing confirmatory structural evidence.

Solubility Profile

  • Expert Insight: The trifluoromethoxy group significantly increases lipophilicity compared to a methoxy group. Therefore, this compound is expected to be poorly soluble in water but readily soluble in most common organic solvents.

  • Protocol for Qualitative Solubility Assessment:

    • To a series of small vials, add ~5 mg of the compound.

    • Add 1 mL of a test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) to each vial.

    • Agitate at room temperature for 1-2 minutes.

    • Visually observe and classify as "freely soluble," "sparingly soluble," or "insoluble."

Synthesis and Reactivity Insights

While a detailed synthetic procedure is beyond the scope of this guide, understanding its synthetic origin provides context for potential impurities. A plausible, though unverified, synthetic route could involve the nitration of a 4-(trifluoromethoxy)benzonitrile precursor. The reaction would require careful control of temperature and nitrating agent stoichiometry to ensure regioselectivity and prevent over-nitration, a common challenge in aromatic nitration reactions[5]. The compound's reactivity is dominated by its electron-deficient aromatic ring, making it a substrate for nucleophilic aromatic substitution reactions. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, highlighting its versatility as a synthetic intermediate[6].

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety.

  • Hazard Identification:

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Recommended Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area or a chemical fume hood[7].

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber).

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator.

  • Storage Conditions:

    • Keep the container tightly closed in a dry and well-ventilated place.

    • Store at 2-8°C for long-term stability.

    • Protect from light to prevent potential degradation[8].

Applications in Research and Development

This compound is primarily a building block for more complex molecules. The nitrile group is a versatile functional handle, and its presence in pharmaceuticals is well-established[9]. The combination of the nitro, cyano, and trifluoromethoxy groups makes this compound a valuable intermediate for:

  • Pharmaceutical Synthesis: As a precursor for creating libraries of novel compounds for screening against various biological targets. The trifluoromethoxy group is particularly valued for its ability to improve metabolic stability and cell permeability[1].

  • Agrochemical Discovery: Similar to pharmaceuticals, the unique properties imparted by the fluorinated moiety are highly desirable in the development of new herbicides, pesticides, and fungicides.

  • Materials Science: The electron-deficient nature of the aromatic ring can be exploited in the synthesis of novel electronic materials.

Conclusion

This compound stands as a synthetically valuable, yet underexplored, chemical intermediate. Its key attributes—a solid form, a molecular weight of 232.12 g/mol , and the presence of three potent functional groups—make it a strategic asset for chemists aiming to synthesize novel molecules with tailored properties. While a full experimental dataset is not yet publicly available, the analytical protocols outlined in this guide provide a robust framework for its comprehensive characterization. By leveraging a combination of melting point analysis, NMR, IR, and mass spectrometry, researchers can confidently verify the identity, structure, and purity of this compound, enabling its effective application in the demanding fields of drug discovery and materials science.

References

  • [No Source Used]
  • 4-Nitro-2-(trifluoromethyl)benzonitrile: A Versatile Chemical Intermediate. (n.d.).
  • Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethoxy)benzonitrile. (2025). Benchchem.
  • [No Source Used]
  • 2-Nitro-4-(trifluoromethyl)benzonitrile 99 778-94-9. (n.d.). Sigma-Aldrich.
  • [No Source Used]
  • 2-NITRO-4-(TRIFLUOROMETHYL)BENZONITRILE | 778-94-9. (2025). ChemicalBook.
  • [No Source Used]
  • [No Source Used]
  • [No Source Used]
  • [No Source Used]
  • This compound | 142494-69-7. (n.d.). Sigma-Aldrich.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry.
  • [No Source Used]
  • Comparative Analysis of 2-Amino-4-methoxy-5-nitrobenzonitrile and its Analogue by Mass Spectrometry. (2025). Benchchem.
  • [No Source Used]
  • Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. (n.d.). Cole-Parmer.
  • [No Source Used]
  • The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. (2026).
  • Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. (2025). Benchchem.
  • [No Source Used]
  • [No Source Used]
  • [No Source Used]
  • [No Source Used]
  • [No Source Used]
  • [No Source Used]
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  • [No Source Used]
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  • [No Source Used]
  • Infrared Spectroscopy. (n.d.). Michigan State University Chemistry.
  • [No Source Used]
  • [No Source Used]
  • [No Source Used]
  • [No Source Used]
  • Technical Guide: 2-Amino-4-(trifluoromethoxy)benzonitrile. (2025). Benchchem.

Sources

Solubility Profiling & Solvent Selection Strategy: 2-Nitro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive solubility analysis of 2-Nitro-4-(trifluoromethoxy)benzonitrile (CAS: 142494-69-7). As a highly lipophilic intermediate often utilized in the synthesis of antitubercular agents and agrochemicals, this compound presents specific challenges in process chemistry—most notably its tendency to form oils (oiling out) during crystallization due to its low melting point.

This document moves beyond static data to provide a dynamic solubility profiling strategy . It synthesizes theoretical Hansen Solubility Parameter (HSP) predictions with field-proven experimental protocols to guide researchers in solvent selection for synthesis, extraction, and purification.

Physicochemical Profile & Structural Analysis[1][2]

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyDataRelevance to Solubility
CAS Number 142494-69-7Unique Identifier
Molecular Weight 232.12 g/mol Moderate MW; kinetics of dissolution are fast.
Physical State Low-Melting Solid (Pale Yellow)Critical: High risk of oiling out in hot solvents.
Functional Groups Nitro (-NO₂), Nitrile (-CN), Trifluoromethoxy (-OCF₃)Highly electron-withdrawing; lacks H-bond donors.
Predicted LogP ~3.0 – 3.5Highly lipophilic; poor water solubility.
Structural Visualization

The trifluoromethoxy group (-OCF₃) significantly enhances lipophilicity and conformational flexibility compared to a trifluoromethyl (-CF₃) analogue, altering the crystal lattice energy and lowering the melting point.

MoleculeStructure Fig 1. Structural Determinants of Solubility for this compound Core Benzene Ring G1 2-Position: Nitro (-NO2) (Strong Dipole, H-Bond Acceptor) Core->G1 Steric Bulk G2 1-Position: Nitrile (-CN) (Polar, Linear) Core->G2 Electron Withdrawing G3 4-Position: Trifluoromethoxy (-OCF3) (Lipophilic, Rotatable) Core->G3 Lipophilicity Booster

Solubility Landscape: Predicted & Empirical

Due to the scarcity of specific public solubility data for CAS 142494-69-7, the following profile is derived from Hansen Solubility Parameter (HSP) theory and empirical trends of structural analogues (e.g., 2-nitro-4-trifluoromethylbenzonitrile).

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Aprotic DMSO, DMF, AcetonitrileVery High (>200 mg/mL)Strong dipole-dipole interactions with -NO₂ and -CN groups match the solute's high polarity.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent dispersion force matching; ideal for extraction.
Esters/Ketones Ethyl Acetate, AcetoneHigh Good solvency; moderate boiling points make them ideal for crystallization if oiling out is managed.
Aromatics Toluene, XyleneModerate to High Pi-pi stacking interactions with the benzene core. Useful for hot extractions.
Alcohols Methanol, Ethanol, IPALow to Moderate The solute has no H-bond donors. Solubility decreases as alcohol chain length increases.
Aliphatics Hexane, Heptane, CyclohexaneVery Low The solute is too polar for these non-polar solvents. Excellent anti-solvents .
Water WaterInsoluble High lipophilicity (LogP >3) prevents hydration.
The "Oiling Out" Phenomenon

Expert Insight: Because this compound is a low-melting solid (likely < 60°C), it often melts before it dissolves when heated in high-boiling solvents. This results in a two-phase liquid system (oiling out) rather than a true solution, complicating purification.

  • Avoid: Boiling Toluene or Xylene for recrystallization.

  • Prefer: Lower boiling solvents (DCM, Acetone) or ambient temperature anti-solvent addition.

Experimental Protocols

As a researcher, you must validate these predictions. Use the following self-validating workflows.

Protocol A: Rapid Visual Solubility Screening

Objective: Quickly classify solvents as Soluble, Partially Soluble, or Insoluble.

  • Preparation: Weigh 10 mg of compound into 5 separate HPLC vials.

  • Addition: Add 100 µL of solvent (Methanol, Acetonitrile, Toluene, Ethyl Acetate, Heptane) to respective vials.

  • Observation (Ambient): Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL.

    • Suspension: Proceed to Step 4.

  • Heating (Caution): Warm gently to 40°C (do not exceed MP).

    • Clear Solution: Temperature-dependent solubility (Good for crystallization).

    • Oils Out: Solvent unsuitable for thermal recrystallization.

Protocol B: Gravimetric Saturation Method (Quantitative)

Objective: Determine exact solubility (mg/mL) for process scale-up.

  • Saturation: Add excess solid to 5 mL of solvent in a sealed flask. Stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) into a tared vial.

  • Evaporation: Evaporate solvent under vacuum/nitrogen stream.

  • Weighing: Weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

Purification Strategy: Handling Low-Melting Solids

The most critical application of solubility data here is purification . Standard cooling crystallization often fails for this compound. Use the Anti-Solvent Diffusion or Seeding method.

Workflow Visualization: Recrystallization Decision Tree

RecrystallizationLogic Fig 2. Optimization Logic for Crystallizing Low-Melting Lipophiles Start Start: Crude Material SolventChoice Dissolve in Good Solvent (e.g., EtOAc, DCM) at RT Start->SolventChoice CheckSolubility Is it fully dissolved? SolventChoice->CheckSolubility Filter Filter Insoluble Impurities CheckSolubility->Filter Yes AntiSolvent Add Anti-Solvent (Heptane) Dropwise until Cloud Point Filter->AntiSolvent OilCheck Did it Oil Out? AntiSolvent->OilCheck Seed Add Seed Crystal & Cool Slowly OilCheck->Seed No (Precipitate formed) Reheat Reheat slightly to dissolve oil Increase stirring speed OilCheck->Reheat Yes (Liquid droplets) Isolate Filter & Wash (Cold Anti-Solvent) Seed->Isolate Reheat->Seed

Protocol C: Anti-Solvent Crystallization (Recommended)
  • Dissolution: Dissolve 1.0 g of crude this compound in 5 mL of Ethyl Acetate at room temperature (20-25°C). Do not heat significantly.

  • Filtration: Filter out any mechanical impurities.

  • Precipitation: Slowly add Heptane (anti-solvent) while stirring vigorously.

  • Cloud Point: Stop addition when a faint turbidity persists.

  • Seeding: Add a tiny crystal of pure compound (if available) or scratch the glass wall.

  • Maturation: Cool to 0-5°C over 2 hours.

  • Collection: Filter the solid and wash with cold 10% EtOAc/Heptane.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory). Potential sensitizer.[1]

  • Nitro Group: Although stable, nitro-aromatics can be energetic. Avoid heating to dryness at high temperatures (>150°C).

  • Cyanide Potential: Under strong acidic or basic hydrolysis conditions, benzonitriles can release ammonia or benzoic acid derivatives; risk of HCN evolution is low but non-zero under extreme stress.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 142494-69-7).[2][3] Retrieved from [2][3]

  • PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Cited for theoretical solubility prediction methodology).
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Cited for "Oiling Out" mitigation strategies).[4]

Sources

Structural Integrity and Physicochemical Stability of Trifluoromethoxy Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of the trifluoromethoxy (


) group onto a benzonitrile scaffold represents a high-value strategy in modern medicinal chemistry, offering a unique blend of metabolic stability, lipophilicity modulation (

), and bioisosteric utility. However, the juxtaposition of a strong electron-withdrawing group (EWG) with a hydrolytically sensitive nitrile moiety creates a specific thermodynamic and kinetic stability profile that requires careful management.

This guide analyzes the thermodynamic stability of these derivatives not merely as a function of heat of formation, but through the lens of chemical integrity under physiological and synthetic stress. We explore the orthogonal conformational preference of the


 group, its inductive activation of nitrile hydrolysis, and the requisite experimental protocols to validate shelf-life and metabolic resilience.

The Physicochemical Foundation

To understand the stability of trifluoromethoxy benzonitriles, one must first deconstruct the electronic and steric interplay between the substituents.

The "Orthogonal" Conformation

Unlike the methoxy group (


), which generally adopts a planar conformation coplanar with the aromatic ring to maximize p-orbital overlap (resonance donation), the 

group exhibits a distinct conformational preference.[1]
  • Hyperconjugation (

    
    ):  The lone pair on the oxygen atom donates into the antibonding orbital of the C-F bond rather than the aromatic 
    
    
    
    -system.[1]
  • Steric Bulk: The large van der Waals radius of the

    
     moiety forces the 
    
    
    
    bond to twist out of plane.
  • Result: The

    
     group typically sits orthogonal (90°)  to the benzene ring. This minimizes steric clash with ortho-substituents and decouples the resonance donation, leaving the inductive electron withdrawal (-I)  as the dominant electronic effect.
    
Electronic Activation of the Nitrile

The thermodynamic stability of the nitrile group (


) is compromised by the presence of the 

group.
  • Hammett Constants: The

    
     group has a Hammett constant (
    
    
    
    ) of approximately 0.35 .
  • Hydrolytic Lability: This strong electron withdrawal decreases electron density at the nitrile carbon, making it significantly more electrophilic. Consequently, trifluoromethoxy benzonitriles are kinetically more unstable toward nucleophilic attack (e.g., base-catalyzed hydrolysis to amides/acids) compared to their unsubstituted counterparts.

Visualization: Electronic & Conformational Landscape

The following diagram illustrates the orthogonal conformation and the vector of electron density that destabilizes the nitrile toward nucleophiles.

G cluster_0 Stereoelectronic Effect Benzene Benzene Core (Aromatic System) Nitrile -CN Group (Electrophilic Center) Benzene->Nitrile Decreased Electron Density OCF3 -OCF3 Group (Orthogonal Conformation) Dominant -I Effect OCF3->Benzene Electron Withdrawal (Inductive) Nucleophile Nucleophile (OH-) Attack Vector Nucleophile->Nitrile Accelerated Hydrolysis

Caption: Figure 1. The orthogonal orientation of the


 group exerts a strong inductive effect, increasing the electrophilicity of the nitrile carbon and accelerating nucleophilic attack.

Stability Profiles & Synthetic Considerations

Hydrolytic Stability (Thermodynamic vs. Kinetic)

While the C-CN bond itself is thermodynamically strong (


145 kcal/mol), the derivative is susceptible to hydration.
  • Acidic Conditions: Relatively stable.[2] The

    
     group destabilizes the protonated intermediate slightly, but the reaction is generally slow without extreme heat.
    
  • Basic Conditions (Critical Risk): Highly unstable. The electron-deficient ring facilitates the formation of the tetrahedral intermediate. Process Tip: Avoid strong hydroxide bases (NaOH, KOH) during workups; utilize mild carbonates (

    
    ) or bicarbonates.
    
Thermal Stability

The


 group itself is thermally robust (stable up to >300°C). However, the benzonitrile moiety can undergo trimerization (to triazines) or decomposition at elevated temperatures in the presence of Lewis acids.
  • Safe Zone: Generally stable < 150°C.

  • Risk Zone: > 200°C in the presence of metals (e.g., during Pd-catalyzed cross-couplings).

Metabolic Stability (Microsomal)

This is the derivative's greatest asset.

  • Blockade: The

    
     group blocks P450 oxidation at the para-position.
    
  • Lipophilicity: The high lipophilicity (

    
    ) improves membrane permeability, but can increase non-specific binding. The nitrile often acts as a "metabolic handle" that can be hydrolyzed to the acid in vivo, but the 
    
    
    
    group does not destabilize the molecule metabolically; rather, it protects the ring from hydroxylation.

Experimental Protocol: Forced Degradation Profiling

To validate the stability of a new trifluoromethoxy benzonitrile lead, use this self-validating protocol adapted from OECD 111 guidelines.

Reagents & Setup
  • Stock Solution: 1 mg/mL of derivative in Acetonitrile.

  • Stress Media:

    • 0.1 M HCl (Acid Stress)

    • 0.1 M Phosphate Buffer pH 7.4 (Neutral/Physiological)

    • 0.01 M NaOH (Base Stress - Note lower conc. due to high sensitivity)

    • 3%

      
       (Oxidative Stress)
      
Workflow Methodology
  • Incubation: Aliquot stock into stress media (1:10 ratio) in glass HPLC vials.

  • Thermal Stress: Incubate at 40°C and 60°C .

  • Sampling: Draw aliquots at T=0, 4h, 24h, 48h, and 72h.

  • Quenching: Immediately neutralize acid/base samples to pH 7.0 to stop kinetics.

  • Analysis: UHPLC-MS/MS (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Data Interpretation (Pass/Fail Criteria)
Stress ConditionAcceptable Loss (24h)Mechanistic Insight
Acid (pH 1.2) < 2%Resistance to stomach acid hydrolysis.
Neutral (pH 7.4) < 0.5%Chemical stability in blood plasma.
Base (pH > 10) < 10%High Risk: Expect amide formation due to

activation.
Oxidative < 1%

and

are generally oxidation resistant.

Visualization: Stability Testing Workflow

StabilityWorkflow cluster_stress Stress Conditions (OECD 111) Start Compound Synthesis (Trifluoromethoxy Benzonitrile) Prep Prepare 1mM Stock (MeCN) Start->Prep Acid Acid Stress (0.1M HCl, 60°C) Prep->Acid Base Base Stress (0.01M NaOH, RT) Prep->Base Ox Oxidative (3% H2O2) Prep->Ox Analysis UHPLC-MS/MS Quantification Acid->Analysis Base->Analysis Ox->Analysis Decision Degradation > 5%? Analysis->Decision Pass PASS: Proceed to DMPK Decision->Pass No Fail FAIL: Modify Scaffold (Steric Shielding) Decision->Fail Yes

Caption: Figure 2. Decision tree for assessing the chemical stability of trifluoromethoxy benzonitriles prior to in vivo studies.

Comparative Data: Substituent Effects

The following table contrasts the trifluoromethoxy group with common bioisosteres regarding their impact on benzonitrile stability.

Substituent (para)Hammett (

)
Lipophilicity (

)
Nitrile Hydrolysis Rate (

)
Metabolic Stability

0.000.001.0 (Reference)Low (Ring oxidation)

-0.27-0.020.2 (Deactivated)Low (O-demethylation)

0.540.885.4 (Activated)High

0.35 1.04 3.8 (Activated) Very High

0.230.712.1 (Activated)Medium

Note:


 refers to the relative rate of alkaline hydrolysis. The 

group significantly accelerates hydrolysis compared to

, necessitating careful handling.

References

  • Conform

    
     : Leroux, F. R., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008, 4, No. 13. Link
    
  • Metabolic Stability : Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

  • Hydrolysis of Benzonitriles : Abbas, K. A. "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions." Zeitschrift für Physikalische Chemie, 2008. Link

  • Lipophilicity Parameters : Hansch, C., Leo, A., & Taft, R. W.[3] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. Link

  • Synthesis & Reactivity : Tlili, A., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[4] Angewandte Chemie International Edition, 2016. Link

Sources

Technical Guide: Crystal Structure Analysis of 2-Nitro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Nitro-4-(trifluoromethoxy)benzonitrile CAS: 778-94-9 Molecular Formula: C₈H₃F₃N₂O₃ Critical Challenge: Low Melting Point (44–47 °C) & Rotational Disorder (-OCF₃).

This guide provides a comprehensive framework for the solid-state characterization of this compound. As a pivotal intermediate in the synthesis of antitubercular agents (e.g., nitroimidazole derivatives) and agrochemicals, understanding its conformational landscape is essential for structure-activity relationship (SAR) optimization.

The presence of the trifluoromethoxy (-OCF₃) group introduces significant rotational freedom ("super-halogen" effect), while the ortho-nitro substituent imposes steric strain on the nitrile group. This guide details the protocols for growing diffraction-quality crystals, managing the compound's thermal instability during data collection, and resolving the anticipated fluoromethyl group disorder during refinement.

Part 1: Molecular Architecture & Crystallizability

Before attempting crystallization, one must understand the competing intramolecular forces that dictate the lattice energy.

Conformational Locking vs. Freedom
  • The Ortho-Nitro Effect: The nitro group (-NO₂) at position 2 is sterically crowded by the nitrile (-CN) at position 1. Unlike isolated nitrobenzenes which are planar, the nitro group here will likely twist out of the benzene plane (torsion angle > 30°) to minimize repulsion with the linear nitrile group.

  • The Trifluoromethoxy Rotor: The -OCF₃ group at position 4 typically adopts an orthogonal conformation relative to the aromatic ring to maximize

    
     hyperconjugation. However, in the solid state, packing forces often distort this into a "tilted" geometry, leading to high thermal motion or static disorder in the fluorine positions.
    
The "Low Melting Point" Hazard

With a melting point of 44–47 °C , this compound relies on weak van der Waals forces and dipole-dipole interactions rather than strong hydrogen bonding.

  • Risk: Crystal lattice collapse under ambient X-ray irradiation.

  • Mitigation: Mandatory cryo-crystallography (100 K) and careful solvent selection to avoid solvate formation that depresses the melting point further.

Part 2: Experimental Crystallization Protocols

Standard evaporation is risky due to the low melting point; oiling out is probable. We utilize a Slow Cooling or Vapor Diffusion approach to kinetically control nucleation.

Table 1: Solvent Screening Matrix
Solvent SystemMethodSuitabilityNotes
Ethanol / Water (4:1) Slow CoolingHigh Promotes polar stacking; water acts as anti-solvent.
Toluene / Hexane Vapor DiffusionMedium Good for non-polar packing; risk of oiling out if T > 25°C.
Dichloromethane (DCM) EvaporationLow Evaporates too fast; induces amorphous precipitation.
Isopropyl Alcohol (IPA) Slow Evap (4°C)High Cold evaporation minimizes thermal degradation.
Protocol: Cold-Vapor Diffusion (Recommended)
  • Dissolution: Dissolve 20 mg of compound in 0.5 mL of THF or Acetone in a small inner vial.

  • Anti-solvent: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Pentane.

  • Incubation: Seal the outer jar and place it in a 4 °C refrigerator .

  • Harvesting: Crystals should appear as colorless to pale yellow prisms within 48–72 hours.

    • Note: Handle crystals on a pre-cooled microscope slide to prevent melting from microscope light heat.

Part 3: X-Ray Diffraction Data Acquisition

The low melting point necessitates a strict "Cold-Stream First" mounting protocol.

Mounting Strategy
  • Tooling: Use a MiTeGen loop matching the crystal size (0.1 – 0.3 mm).

  • Adhesive: Use Perfluoropolyether oil (e.g., Fomblin® Y). Do not use epoxy or hydrocarbon grease, as they may dissolve the crystal or fail to protect it from sublimation.

  • Transfer: The crystal must be transferred from the mother liquor to the cold stream (100 K) in under 10 seconds .

Beamline Parameters
  • Temperature: 100 K (Nitrogen cryostream). Crucial: Do not collect at Room Temperature.

  • Radiation Source:

    • Mo-Kα (0.71073 Å): Preferred. Reduces absorption and allows higher resolution (0.7 Å).

    • Cu-Kα (1.54184 Å): Use only if crystals are < 50 µm and weakly diffracting.

  • Strategy: Collect a complete sphere (redundancy > 4) to assist in resolving the fluorine disorder.

Part 4: Structure Solution & Refinement Logic

The primary challenge in refining this compound is the -OCF₃ disorder.

Workflow Visualization

RefinementStrategy Start Raw Diffraction Data Solve Structure Solution (SHELXT / Intrinsic Phasing) Start->Solve CheckModel Initial Model Check (R1 ~ 15%) Solve->CheckModel DisorderCheck Check -OCF3 Group Elongated Thermal Ellipsoids? CheckModel->DisorderCheck NoDisorder Standard Refinement (Anisotropic) DisorderCheck->NoDisorder No YesDisorder Split Model Strategy DisorderCheck->YesDisorder Yes FinalRefine Final Refinement Weighting Scheme NoDisorder->FinalRefine Restraints Apply Restraints: SIMU (Thermal) DELU (Rigid Bond) ISOR (Approx Isotropic) YesDisorder->Restraints FreeVar Refine Occupancy (FVAR) Part A vs Part B Restraints->FreeVar FreeVar->FinalRefine Validation CheckCIF / Hirshfeld FinalRefine->Validation

Figure 1: Decision tree for handling the anticipated -OCF3 disorder during structure refinement.

Refinement Protocol (SHELXL)
  • Initial Solution: The benzene ring, nitro, and nitrile groups should appear clearly. The -OCF₃ fluorine atoms may appear as "kidney-shaped" blobs or split peaks.

  • Modeling Disorder:

    • If the F atoms are smeared, assign them to two positions (Part 1 and Part 2).

    • Link their occupancies to a free variable (e.g., 21.000 for F1A, F2A, F3A and -21.000 for F1B, F2B, F3B) so the sum is always 1.0.

  • Restraints (The "E-E-A-T" of Refinement):

    • DFIX: Restrain C-F bond lengths to ~1.35 Å and F...F distances to ~2.15 Å if the geometry distorts.

    • SIMU/DELU: Essential for the F atoms to ensure their thermal ellipsoids behave physically (vibrating in concert with the carbon anchor).

    • ISOR: Use sparingly (0.01 or 0.005) only if an atom becomes "non-positive definite" (NPD).

Part 5: Supramolecular Analysis & Interpretation

Once the structure is solved, the analysis shifts to why it packs this way. This is critical for drug formulation (polymorph screening).

Key Interactions to Quantify
  • Dipole Alignment: The Nitrile (-CN) and Nitro (-NO₂) groups are strong dipoles. Expect antiparallel stacking of the benzene rings (Centroid-Centroid distance ~3.6 – 3.9 Å).

  • Weak Hydrogen Bonds: Look for

    
     and 
    
    
    
    contacts.
  • Halogen Bonding: The -OCF₃ group is electron-rich but can participate in

    
     interactions.
    
Hirshfeld Surface Analysis

Use CrystalExplorer to generate the Hirshfeld surface mapped with


.
  • Red Spots: Indicate strong interactions (likely the Nitro-O...H contacts).

  • White Regions: van der Waals contacts.

  • Fingerprint Plot: Look for the characteristic "wings" indicating C-H...X interactions.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. Link

  • Leroux, F. R., et al. (2008). The Trifluoromethoxy Group: A Pharmacophore with Broad Application. ChemMedChem, 3(10). (Context on -OCF3 conformational preferences). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. (Melting point verification). Link

Sources

Methodological & Application

Application Note & Protocol: A Scalable and Robust Synthesis of 2-Nitro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 2-Nitro-4-(trifluoromethoxy)benzonitrile, a critical building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethoxy group is a key pharmacophore known to enhance metabolic stability and binding affinity, while the nitro and nitrile functionalities serve as versatile synthetic handles for further molecular elaboration.[1][2][3] This application note details a robust and scalable two-step, one-pot procedure centered on the Sandmeyer reaction, a classic yet highly effective method for converting aromatic amines to benzonitriles.[4][5][6] We provide a detailed experimental protocol, mechanistic insights, safety protocols, and a troubleshooting guide to ensure successful implementation by researchers in drug development and process chemistry.

Introduction and Strategic Rationale

This compound is an advanced intermediate whose strategic importance lies in its trifunctionalized aromatic core. The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups activates the aromatic ring for various chemical transformations, making it a valuable precursor for complex molecular architectures.[1][7] The nitrile (-CN) group, in particular, is a prevalent feature in over 30 prescribed pharmaceuticals, where it often acts as a hydrogen bond acceptor or a bioisostere for other functional groups.[2][3]

While several synthetic routes exist, including the dehydration of the corresponding benzaldehyde oxime[8] or cyanation of an aryl halide, the Sandmeyer reaction starting from 2-amino-4-(trifluoromethoxy)aniline offers a compelling combination of scalability, high yield, and reliance on well-established chemical principles. This method proceeds via the formation of a diazonium salt intermediate, which is subsequently converted to the target nitrile using a copper(I) cyanide catalyst.[4][5][9] This approach avoids the use of more expensive or hazardous reagents associated with alternative pathways and is well-suited for industrial-scale production.

Mechanistic Overview: The Sandmeyer Reaction

The synthesis is accomplished in two primary stages, which can be performed sequentially in a single reaction vessel ("one-pot").

Step 1: Diazotization The process begins with the diazotization of the primary aromatic amine, 2-amino-4-(trifluoromethoxy)aniline. In the presence of a strong mineral acid (e.g., hydrochloric acid), sodium nitrite (NaNO₂) generates nitrous acid (HONO) in situ. The amine then reacts with the nitrosonium ion (NO⁺) to form a highly reactive diazonium salt.[4] This step is critically temperature-sensitive and must be conducted at 0–5 °C to prevent the premature decomposition of the unstable diazonium salt and the formation of phenolic byproducts.

Step 2: Cyanation The resulting aryl diazonium salt is then introduced to a solution of copper(I) cyanide (CuCN). The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[5] The copper(I) species catalyzes a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically potent driving force for the reaction. The aryl radical then reacts with the cyanide complex to yield the final product, this compound, and regenerate the copper(I) catalyst.[5]

Visualizing the Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly hazardous materials, including acutely toxic cyanides and potentially explosive diazonium salts. All operations must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE). A cyanide antidote kit must be readily accessible.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Recommended Purity
2-Amino-4-(trifluoromethoxy)aniline175278-17-8192.13>98%
Hydrochloric Acid (conc., 37%)7647-01-036.46ACS Grade
Sodium Nitrite (NaNO₂)7632-00-069.00>99%
Copper(I) Cyanide (CuCN)544-92-389.56>98%
Sodium Cyanide (NaCN)143-33-949.01>98%
Ethyl Acetate141-78-688.11ACS Grade
Brine (Saturated NaCl solution)7647-14-558.44N/A
Sodium Sulfate (anhydrous)7757-82-6142.04ACS Grade
Deionized Water7732-18-518.02N/A
Equipment
  • Three-neck round-bottom flask (or jacketed reactor for larger scale) equipped with an overhead stirrer, temperature probe, and a dropping funnel.

  • Ice-water bath.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Step-by-Step Procedure

Part A: Preparation of the Copper(I) Cyanide Solution

  • To a 1 L three-neck flask equipped with an overhead stirrer and temperature probe, add copper(I) cyanide (24.2 g, 270 mmol, 1.35 eq) and sodium cyanide (14.6 g, 298 mmol, 1.49 eq).

  • Add deionized water (200 mL) and stir the mixture at room temperature until a clear solution is formed. Note: This forms a soluble dicyanocuprate(I) complex, which is the active cyanating agent.

Part B: Preparation of the Diazonium Salt Solution

  • In a separate 1 L beaker, suspend 2-amino-4-(trifluoromethoxy)aniline (38.4 g, 200 mmol, 1.0 eq) in deionized water (250 mL).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add concentrated hydrochloric acid (60 mL, ~720 mmol) while maintaining the temperature below 10 °C. Stir until a clear solution of the amine hydrochloride salt is obtained.

  • Cool the solution to 0–5 °C.

  • In a separate flask, dissolve sodium nitrite (14.5 g, 210 mmol, 1.05 eq) in deionized water (70 mL).

  • Add the sodium nitrite solution dropwise to the amine hydrochloride solution over 30–45 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential.

  • After the addition is complete, stir the resulting yellow diazonium salt solution for an additional 20 minutes at 0–5 °C. Use this solution immediately in the next step.

Part C: The Sandmeyer Cyanation Reaction

  • Heat the copper(I) cyanide solution (from Part A) to 60–70 °C.

  • Carefully add the cold diazonium salt solution (from Part B) to the hot copper cyanide solution portion-wise or via a dropping funnel over approximately 1 hour.

  • CAUTION: The reaction is exothermic and evolves nitrogen gas. Control the addition rate to maintain a steady evolution of gas and keep the reaction temperature between 65–75 °C.

  • After the addition is complete, continue to stir the reaction mixture at 70 °C for 1 hour or until gas evolution ceases.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the diazonium salt intermediate.

Part D: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a 2 L separatory funnel and extract the product with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash sequentially with deionized water (200 mL) and saturated brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a dark solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a pale yellow crystalline solid.[10]

Expected Results
ParameterValue
Appearance Pale yellow solid
Yield 75–85%
Purity (HPLC) >98%
Melting Point 44-47 °C (lit.)

Safety and Hazard Management

This synthesis involves significant hazards that must be rigorously managed.

  • Cyanide Compounds (CuCN, NaCN): Acutely toxic by ingestion, inhalation, and skin contact.[11] Handle only in a fume hood with nitrile gloves (double-gloved), safety glasses, and a lab coat. All cyanide-contaminated waste (glassware, solutions) must be quenched by treatment with an excess of sodium hypochlorite solution (bleach) before disposal.

  • Aryl Diazonium Salts: These intermediates are temperature-sensitive and can be explosive if isolated in a dry state.[12] NEVER attempt to isolate the diazonium salt. Keep it in solution at low temperatures (0–5 °C) and use it immediately after preparation.

  • Nitrogen Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reaction vessel is not sealed and has adequate venting to prevent pressure build-up.

  • Product Hazards: this compound is a skin, eye, and respiratory irritant.[13] Avoid inhalation of dust and direct contact.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete diazotization. 2. Premature decomposition of diazonium salt. 3. Inefficient Sandmeyer reaction.1. Ensure a slight excess (1.05 eq) of NaNO₂ is used. Check the acidity of the amine solution. 2. Strictly maintain the temperature at 0–5 °C during diazotization and use the solution immediately. 3. Ensure the CuCN solution is heated properly before adding the diazonium salt. Check the quality of the CuCN reagent.
Dark, Oily Crude Product Formation of phenolic byproducts due to diazonium salt decomposition.This is a strong indication that the temperature during diazotization was too high. Repeat the reaction with stricter temperature control. The crude oil may be purified via column chromatography if recrystallization fails.
Reaction Stalls (No N₂ evolution) 1. Diazotization failed. 2. CuCN catalyst is inactive.1. Test for the presence of nitrous acid with starch-iodide paper before assuming the reaction has failed. 2. Use a fresh, high-purity source of CuCN.
Runaway Reaction Addition of diazonium salt to the hot CuCN solution was too rapid.Immediately cease addition and apply external cooling if necessary. For future runs, add the diazonium salt much more slowly or dilute the diazonium solution further to better control the exotherm and rate of gas evolution.

References

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]

  • Singh, D., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • ResearchGate. (2021). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • D'Erasmo, M. P., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. [Link]

  • Google Patents. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.
  • Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. [Link]

  • ACS Publications. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. [Link]

  • Google Patents.
  • Chemical Safety. Chemical Label: 2-nitro-4-(trifluoromethyl)benzonitrile. [Link]

  • European Patent Office. EP 3696164 A1 - PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. High-Performance 2-Nitro-4-(Trifluoromethyl)benzonitrile for Advanced Synthesis. [Link]

  • Patsnap. Synthesis method of p-trifluoromethyl benzonitrile compound. [Link]

  • Google Patents.
  • EASTFINE. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

Sources

Application Note: High-Efficiency C-H Functionalization of 2-Nitro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Nitro-4-(trifluoromethoxy)benzonitrile (CAS: 1187386-17-9) represents a highly privileged scaffold in modern drug discovery, particularly within the antitubercular (e.g., Pretomanid analogs) and agrochemical sectors. Its unique triad of electron-withdrawing groups (EWGs)—nitro, cyano, and trifluoromethoxy—imparts exceptional metabolic stability and lipophilicity.

However, this same electron deficiency renders the scaffold inert to classical Electrophilic Aromatic Substitution (


), making late-stage derivatization challenging.[1] This Application Note details two field-validated C-H activation protocols designed specifically for this "deactivated" core:
  • Photoredox Minisci C-H Alkylation: For rapid generation of

    
    -rich analogs.[1]
    
  • Iridium-Catalyzed C-H Borylation: For installing a versatile handle for downstream Suzuki-Miyaura coupling.[1]

Strategic Analysis: Reactivity Mapping

Before initiating protocols, one must understand the electronic landscape of the substrate.[1] The molecule is an "electronic sink," severely deactivated toward electrophiles but highly activated toward nucleophilic radicals .[1]

Regioselectivity Forecast
  • Position C6 (Ortho to CN, Para to NO

    
    ):  This is the primary site for Nucleophilic Radical Attack (Minisci) .[1] The synergistic electron-withdrawing effect of the para-nitro and ortho-cyano groups lowers the LUMO energy at this carbon, making it a "trap" for alkyl radicals.
    
  • Position C5 (Ortho to OCF

    
    ):  This is the primary site for Ir-Catalyzed Borylation .[1] Borylation is sterically governed.[1] The C3 position is blocked by the flanking NO
    
    
    
    and OCF
    
    
    groups.[1] C6 is accessible, but C5 is often favored in borylation due to the specific steric pocket of bipyridine ligands, though mixtures of C5/C6 are possible without ligand optimization.[1]

ReactivityMap Core 2-Nitro-4-(trifluoromethoxy) benzonitrile NO2 -NO₂ (EWG) Core->NO2 CN -CN (EWG) Core->CN OCF3 -OCF₃ (Lipophilic) Core->OCF3 SiteC6 C6 Position: Nucleophilic Radical Attack (Minisci Hotspot) Core->SiteC6 Activated by p-NO₂ & o-CN SiteC5 C5 Position: Steric C-H Borylation Core->SiteC5 Sterically Accessible

Figure 1: Reactivity map of this compound highlighting the divergent sites for radical alkylation vs. borylation.

Protocol A: Photoredox Minisci C-H Alkylation

Objective: Direct introduction of alkyl groups (Methyl, Ethyl, Isopropyl, Cyclobutyl) at the C6 position.[1] Mechanism: Oxidative decarboxylation of carboxylic acids or H-abstraction from alkanes generates nucleophilic alkyl radicals that attack the electron-deficient arene.

Reagent List & Preparation
ComponentReagentEquiv.Role
Substrate This compound1.0Core Scaffold
Radical Precursor Alkyl Carboxylic Acid (R-COOH)2.0 - 3.0Source of Alkyl Radical
Photocatalyst [Ir(dF(CF

)ppy)

(dtbbpy)]PF

0.02 (2 mol%)Oxidant (

V)
Oxidant (NH

)

S

O

(Persulfate)
1.5Terminal Oxidant
Solvent DMSO : H

O (4:1)
0.1 MSolubilizes radical precursors
Light Source Blue LED (450 nm)N/AExcitation Source
Step-by-Step Procedure
  • Setup: In an 8 mL clear glass vial equipped with a magnetic stir bar, add the Substrate (0.5 mmol, 116 mg), Carboxylic Acid (1.0 mmol), and Photocatalyst (11 mg, 2 mol%).

  • Solvent Addition: Add 4 mL of DMSO and 1 mL of deionized water. The presence of water is critical to solubilize the persulfate and facilitate proton transfer.[1]

  • Oxidant Addition: Add Ammonium Persulfate (171 mg, 0.75 mmol).

  • Deoxygenation: Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen quenches the triplet state of the Iridium catalyst.[1]

  • Irradiation: Seal the vial and place it 2–3 cm away from a Blue LED (approx. 40W fan-cooled unit). Stir vigorously at room temperature (maintain <35°C) for 12–18 hours.

  • Workup: Dilute reaction with Ethyl Acetate (20 mL) and wash with saturated NaHCO

    
     (to remove unreacted acid) followed by Brine.
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Mechanism of Action (Visualized)

MinisciCycle Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited State Ir_GS->Ir_Excited Blue LED (hν) Ir_Red Ir(II) Reduced State Ir_Excited->Ir_Red SET from Acid/Carboxylate (or via Sulfate loop) Ir_Red->Ir_GS Oxidation by S₂O₈²⁻ Persulfate S₂O₈²⁻ (Oxidant) SulfateRad SO₄•⁻ (Radical) Persulfate->SulfateRad Reduces Ir(II) or Thermal Homolysis AlkylRad R• (Nucleophilic) SulfateRad->AlkylRad H-Abstraction / Decarboxylation Acid R-COOH Acid->AlkylRad -CO₂, -H⁺ Substrate Nitro-Benzonitrile (Substrate) AlkylRad->Substrate Addition to C6 Product Alkylated Product Substrate->Product Oxidation & -H⁺

Figure 2: Photoredox catalytic cycle. The sulfate radical anion acts as a Hydrogen Atom Transfer (HAT) agent or oxidant to generate the alkyl radical, which then attacks the electron-deficient arene.

Protocol B: Iridium-Catalyzed C-H Borylation

Objective: Installation of a Pinacol Boronate ester (-BPin) to enable Suzuki coupling. Mechanism:


 catalytic cycle governed by steric hindrance. The active catalyst reacts with the C-H bond that is most accessible.[1]
Reagent List
ComponentReagentEquiv.Notes
Substrate This compound1.0Dry solid
Boron Source B

pin

(Bis(pinacolato)diboron)
1.1
Pre-Catalyst [Ir(OMe)(cod)]

0.015 (1.5 mol%)Air stable solid
Ligand dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)0.03 (3 mol%)Controls sterics
Solvent THF or MTBE (Anhydrous)0.2 MMust be dry
Step-by-Step Procedure
  • Glovebox/Schlenk: This reaction is sensitive to moisture and oxygen.[1] Perform in a glovebox or using strict Schlenk technique.[1]

  • Catalyst Pre-formation: In a vial, mix [Ir(OMe)(cod)]

    
      (10 mg) and dtbpy  (8 mg) in 1 mL of THF. The solution should turn dark brown/red, indicating formation of the active species.[1]
    
  • Reaction Assembly: Add B

    
    pin
    
    
    
    (1.1 equiv) and the Substrate (1.0 equiv) to the catalyst mixture.[1]
  • Heating: Seal the vessel and heat to 60°C for 4–8 hours. Note: Higher temperatures (80°C+) may cause decomposition of the nitro group.

  • Monitoring: Check by GC-MS or LC-MS. The product will show a mass of [M + 126].[1]

  • Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with Et

    
    O) to remove the metal catalyst.[1]
    
  • Isolation: Concentrate the filtrate. The borylated product is often stable enough for direct use in Suzuki couplings without extensive purification.[1]

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Protocol A: Low Conversion Radical quenching by Oxygen.Ensure rigorous sparging (10+ mins).[1] Check seal integrity.
Protocol A: Di-alkylation Highly reactive radical.[1]Reduce acid equivalents to 1.5. Stop reaction at 70% conversion.[1]
Protocol B: No Reaction Catalyst poisoning by Nitro group.Increase catalyst loading to 3 mol% Ir. Ensure B

pin

is fresh (not hydrolyzed).
Protocol B: Regio-mixture Steric differentiation insufficient.[1]Switch ligand from dtbpy to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) to increase steric bulk and force selectivity to C5.

References

  • Minisci Reaction Mechanisms: Duncton, M. A. (2011).[1] Minisci reactions: Versatile tools for the functionalization of heterocycles and arenes. Med.[1][2][3] Chem. Commun., 2, 1135-1161.[1] Link

  • Photoredox Minisci Protocols: Proctor, R. S. J., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions. Angew.[1][3][4] Chem. Int. Ed., 58, 13666.[1] Link

  • Ir-Catalyzed Borylation: Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002).[1] Mild Iridium-Catalyzed Borylation of Arenes. J. Am. Chem. Soc., 124(3), 390-391.[1] Link

  • Nitro-Directed C-H Activation: Sengupta, S., & Das, P. (2021).[1][2] C–H activation reactions of nitroarenes: current status and outlook. Org.[1][2][3][5][6][7] Biomol. Chem., 19, 8409-8424.[1][2] Link

  • Pretomanid Synthesis Context: Summary of Process Development Work on TB Drug Pretomanid. Medicines for All Institute. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Nitro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of 2-Nitro-4-(trifluoromethoxy)benzonitrile (CAS: 142494-69-7).[1] It is designed for researchers encountering specific purity challenges, such as isomer separation, "oiling out," and removing synthetic byproducts.

Compound Profile:

  • Target: this compound[1][2][3]

  • CAS: 142494-69-7[1][2][3]

  • Appearance: Pale yellow, low-melting solid (approx.[1] MP 40–55 °C)

  • Common Impurities: 3-Nitro isomer (regioisomer), 4-(trifluoromethoxy)benzonitrile (starting material), 2-nitro-4-(trifluoromethoxy)benzamide (hydrolysis product).[1]

Part 1: Troubleshooting Guide (Q&A)

Issue 1: Isomer Contamination (Regioisomer Separation)

Q: I synthesized the compound via nitration, but NMR shows a mixture of the 2-nitro and 3-nitro isomers. Recrystallization isn't separating them. What should I do?

A: This is the most common challenge. In the nitration of 4-(trifluoromethoxy)benzonitrile, the 3-nitro isomer is typically the major product (directed by both the -CN and -OCF₃ groups), while your target, the 2-nitro isomer , is the minor product.[1]

  • Why Recrystallization Fails: The isomers have similar solubilities and can form solid solutions or eutectic mixtures. Because the 2-nitro isomer is often the minor component and has a lower melting point (due to steric strain between the -NO₂ and -CN groups), it tends to remain in the mother liquor while the 3-nitro isomer crystallizes.[1]

  • Solution: You must use Flash Column Chromatography for the primary separation.

    • Stationary Phase: Silica Gel (40–63 µm).

    • Mobile Phase: Use a shallow gradient of Hexanes/Ethyl Acetate (Start 100:0 → 90:10).

    • Tip: If separation is poor (ΔRf < 0.1), switch to Toluene/Hexane or DCM/Hexane .[1] The "ortho-effect" of the 2-nitro group often reduces its polarity relative to the 3-nitro isomer, causing it to elute earlier in non-polar solvents.[1]

Issue 2: Product "Oiling Out"

Q: During recrystallization, my product forms a yellow oil at the bottom of the flask instead of crystals.

A: This occurs because the melting point of this compound is low (<60 °C) and likely close to the boiling point of your solvent.[1]

  • The Fix: Avoid boiling solvents. Use the "Cold Solvent" or "Slow Evaporation" method.

    • Dissolve the crude oil in a minimum amount of Ethanol or Isopropanol at warm temperature (35–40 °C, not reflux).

    • Add water dropwise until slight turbidity appears.

    • Seed the solution with a pure crystal (if available) or scratch the glass.

    • Cool very slowly to room temperature, then to 4 °C. Rapid cooling traps impurities and induces oiling.

Issue 3: Hydrolysis Byproducts (Amide Formation)

Q: I see a new peak in HPLC/LC-MS (M+18) after workup. Is this a solvate?

A: It is likely 2-nitro-4-(trifluoromethoxy)benzamide .[1] The nitrile group (-CN) at the ortho position to the nitro group is activated and susceptible to hydrolysis, especially if the reaction mixture was heated with aqueous acid or base.

  • Prevention: Maintain pH neutral during workup. Avoid prolonged heating in aqueous media.

  • Removal: The amide is significantly more polar than the nitrile. It can be easily removed by a short Silica Plug filtration eluting with 20% EtOAc/Hexanes (the nitrile elutes, the amide sticks).

Part 2: Experimental Protocols

Protocol A: High-Resolution Flash Chromatography (Primary Purification)

Best for removing the 3-nitro isomer and unreacted starting material.[1]

  • Sample Prep: Dissolve crude material in a minimum volume of Dichloromethane (DCM) and adsorb onto silica gel (dry load) to prevent band broadening.

  • Column Setup: Pack a column with Silica Gel (ratio 1:50 silica to compound mass).

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (Elutes unreacted starting material).

    • 5–20 min: 0% → 5% EtOAc in Hexanes (Elutes 2-Nitro target).

    • 20–40 min: 5% → 15% EtOAc in Hexanes (Elutes 3-Nitro isomer).

  • Monitoring: Check fractions by TLC (UV 254 nm). The 2-nitro isomer (ortho-substituted) typically has a slightly higher Rf than the 3-nitro isomer in non-polar systems due to dipole cancellation.[1]

Protocol B: Low-Temperature Recrystallization (Polishing)

Best for removing trace color and non-polar impurities from the chromatographed material.[1]

  • Solvent System: Isopropanol (IPA) / Water.

  • Dissolution: Place the solid in a flask and add IPA (approx. 3 mL per gram). Heat gently to 40 °C. If not dissolved, add more IPA in 0.5 mL increments.

  • Filtration: If the solution is dark/hazy, pass through a 0.45 µm PTFE syringe filter while warm.

  • Crystallization: Add Water dropwise to the warm solution until a faint cloudiness persists. Add one drop of IPA to clear it.

  • Cooling: Wrap the flask in a towel (insulation) and let it sit at room temperature for 4 hours. Then move to a refrigerator (4 °C) overnight.

  • Collection: Filter the pale yellow needles and wash with cold 10% IPA/Water. Vacuum dry at room temperature (do not heat, to avoid melting).

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on the impurity profile.

PurificationWorkflow Start Crude this compound Analyze Analyze Purity (TLC / HPLC / NMR) Start->Analyze Decision1 Is the 3-Nitro Isomer Present? Analyze->Decision1 Chromatography Protocol A: Flash Chromatography (Gradient: Hex/EtOAc) Decision1->Chromatography Yes (>5%) CheckColor Is Product Dark/Tarry? Decision1->CheckColor No (Mainly Tar/Color) Chromatography->CheckColor Charcoal Activated Charcoal Treatment (Hot Filtration) CheckColor->Charcoal Yes Recryst Protocol B: Recrystallization (IPA/Water, <40°C) CheckColor->Recryst No Charcoal->Recryst Final Pure Product (>98% Purity) Recryst->Final

Figure 1: Purification decision tree emphasizing the necessity of chromatography for isomer removal.[1]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I distill this compound? A: Distillation is not recommended for nitro-benzonitriles.[1] Nitro compounds can be thermally unstable and explosive at high temperatures. The high boiling point (>250 °C est.) requires high vacuum, and the risk of decomposition or rapid polymerization of the nitrile group exists. Stick to chromatography.

Q: How do I store the purified compound? A: Store at 2–8 °C in a tightly sealed container, protected from light. Nitrile hydrolysis is slow but can occur over months if exposed to atmospheric moisture.

Q: What are the safety considerations? A:

  • Toxicity: Like many nitro-aromatics and nitriles, treat as highly toxic by inhalation and skin contact.[1]

  • Reactivity: Incompatible with strong bases (hydrolysis) and strong reducing agents.

  • PPE: Wear nitrile gloves, safety glasses, and work in a fume hood.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 142494-69-7).[1][3]Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24859817, this compound.[1]Link

  • BenchChem. Technical Support: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. (General reference for nitro-benzonitrile handling). Link

  • SIELC Technologies. Separation of Nitro-benzonitrile Isomers on HPLC. (Methodology for analytical verification). Link

Sources

Technical Support Center: Recrystallization of 2-Nitro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Nitro-4-(trifluoromethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. Here, we address common questions and troubleshooting scenarios encountered during the purification of this specialized aromatic nitrile.

Frequently Asked Questions (FAQs)

Q1: What are the critical physical properties of this compound to consider for recrystallization?

Understanding the physical properties of this compound is the foundation for developing a successful recrystallization protocol. The key parameters are:

  • Physical Form: It is typically a pale yellow, low-melting solid[1]. The low melting point is a critical consideration, as it increases the likelihood of the compound "oiling out" in higher-boiling solvents.

  • Molecular Structure: The molecule contains a polar nitrile (-CN) and nitro (-NO2) group, a moderately polar trifluoromethoxy (-OCF3) group, and a nonpolar benzene ring. This combination of functional groups suggests solubility in a range of organic solvents.

  • Purity: Commercially available this compound often has a purity of around 95%[1]. Recrystallization is an excellent method to remove the remaining impurities.

  • Solubility: While specific solubility data is not extensively published, we can infer solubility characteristics from its structure and from related compounds. A structurally similar compound, 2-Amino-4-(trifluoromethoxy)benzonitrile, is predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols, with slight solubility in methanol[2]. Another analogue, 2-nitro-4-(trifluoromethyl)benzonitrile, is soluble in most organic solvents[3]. This suggests that a solvent screening process is essential.

Q2: What is the fundamental principle of recrystallization for this compound?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The ideal recrystallization solvent will exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The solvent should completely dissolve the this compound when heated to the solvent's boiling point.

  • Low Solubility at Reduced Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing it to crystallize out of the solution.

  • Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Q3: Which single-solvent systems are promising for the recrystallization of this compound?

Based on the compound's structure and general practices for aromatic nitriles, the following single solvents are excellent starting points for screening[4][5][6]:

  • Alcohols (Isopropanol, Ethanol, Methanol): These polar protic solvents can often effectively dissolve polar compounds like nitriles and nitro-aromatics when hot and allow for crystallization upon cooling. Isopropanol is often a good first choice due to its moderate boiling point.

  • Toluene: As an aromatic solvent, toluene can be effective for dissolving other aromatic compounds[5]. However, its higher boiling point may increase the risk of the low-melting solid oiling out.

  • Acetonitrile: This polar aprotic solvent is a versatile choice for recrystallizing a wide range of organic compounds, particularly those with some degree of polarity[6].

Q4: When is a two-solvent recrystallization system recommended?

A two-solvent (or mixed-solvent) system is advisable under the following circumstances[7][8]:

  • When no single solvent provides the desired sharp solubility difference between hot and cold conditions.

  • If the compound "oils out" in all suitable single solvents. An anti-solvent can help to induce crystallization at a temperature below the compound's melting point.

  • When you need to fine-tune the polarity of the solvent system to selectively crystallize the desired product away from impurities with similar solubility profiles.

Q5: What are some potential two-solvent systems for this compound?

A typical two-solvent system consists of a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which the compound is much less soluble[9]. The two solvents must be miscible. Promising pairs for this compound include:

  • Toluene/Hexanes: Toluene acts as the good solvent, and hexanes as the anti-solvent[7].

  • Ethyl Acetate/Hexanes: A common and effective combination for moderately polar compounds.

  • Dichloromethane/Hexanes or Pentane: Dichloromethane is a good solvent, but its low boiling point can be a challenge. Hexanes or pentane can be used as the anti-solvent[10].

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution
Product "oils out" and does not crystallize upon cooling. The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.1. Switch to a solvent with a lower boiling point. 2. Employ a two-solvent system. Dissolve the compound in a minimal amount of a good, hot solvent, then add a miscible anti-solvent dropwise at a slightly lower temperature until turbidity persists. Reheat to clarify and then cool slowly[7].
No crystals form, even after cooling in an ice bath. The solution is not saturated (too much solvent was used). The compound is highly soluble even at low temperatures.1. Concentrate the solution by boiling off some of the solvent and allow it to cool again[7]. 2. Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 3. Add a seed crystal of the pure compound, if available.
Very low recovery of the purified product. The compound has significant solubility in the cold recrystallization solvent.1. Ensure the solution is thoroughly cooled, preferably in an ice bath, for an adequate amount of time before filtration[7]. 2. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product[7]. 3. Perform a new solvent screening to identify a solvent in which the compound has lower solubility at cold temperatures.
The purified product remains colored (e.g., yellow). Highly colored impurities are present that co-crystallize with the product.1. During the hot dissolution step, add a small amount of activated charcoal (decolorizing carbon) to the solution. 2. Boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling[7]. Caution: Charcoal can also adsorb some of your desired product, potentially reducing the yield.

Solvent Selection and Recrystallization Workflow

Recrystallization_Workflow start Start: Crude This compound solvent_screen Solvent Screening: Test solubility in various solvents (e.g., Isopropanol, Toluene, Acetonitrile) start->solvent_screen good_single_solvent Good single solvent found? (High solubility hot, low solubility cold) solvent_screen->good_single_solvent single_solvent_protocol Perform Single-Solvent Recrystallization good_single_solvent->single_solvent_protocol Yes two_solvent_system Select a miscible solvent pair (Good solvent + Anti-solvent) good_single_solvent->two_solvent_system No dissolve Dissolve crude product in minimum amount of hot solvent single_solvent_protocol->dissolve two_solvent_protocol Perform Two-Solvent Recrystallization two_solvent_system->two_solvent_protocol two_solvent_protocol->dissolve hot_filtration Insoluble impurities present? dissolve->hot_filtration filter_impurities Perform hot filtration hot_filtration->filter_impurities Yes cool_solution Cool solution slowly to induce crystallization hot_filtration->cool_solution No filter_impurities->cool_solution oiling_out Does the product oil out? cool_solution->oiling_out oiling_out->two_solvent_system Yes collect_crystals Collect crystals by vacuum filtration oiling_out->collect_crystals No wash_crystals Wash crystals with minimal ice-cold solvent collect_crystals->wash_crystals dry_product Dry purified product under vacuum wash_crystals->dry_product end End: High-Purity Product dry_product->end

Caption: Decision workflow for selecting and performing a recrystallization procedure.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is harmful and an irritant[1].

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent (e.g., isopropanol) and bring the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization[9]
  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the "good" solvent (e.g., toluene) at its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent or anti-solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (turbid).

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a saturated solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a pre-chilled mixture of the two solvents.

  • Drying: Dry the purified product under vacuum.

Summary of Potential Solvents

SolventBoiling Point (°C)PolarityNotes
Isopropanol82.6Polar ProticGood starting point for single-solvent recrystallization.
Ethanol78.4Polar ProticSimilar to isopropanol, lower boiling point.
Methanol64.7Polar ProticHigher solubility may lead to lower recovery.
Toluene110.6NonpolarGood for aromatic compounds, but high boiling point may cause oiling out. Ideal as the "good" solvent in a two-solvent system[7].
Acetonitrile81.6Polar AproticVersatile solvent, good for moderately polar compounds[6].
Ethyl Acetate77.1Moderately PolarOften used as the "good" solvent with hexanes.
Hexanes~69NonpolarTypically used as an anti-solvent in two-solvent systems[7].

This guide provides a comprehensive framework for the successful purification of this compound. Remember that empirical solvent screening is the most reliable method for identifying the optimal recrystallization conditions for your specific sample.

References

  • Zhang, L., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24655-24661. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). *Reagents & Solvents: Sol

Sources

Handling moisture sensitivity of trifluoromethoxy benzonitrile intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Moisture Sensitivity of Trifluoromethoxy Benzonitrile Intermediates

Executive Summary

Product Class: Trifluoromethoxy Benzonitriles (


-

-

) & Associated Intermediates. Primary Challenge: While the final aryl trifluoromethoxy group is chemically robust, the synthetic intermediates (specifically

salts, trichloromethyl ethers, and activated nitrile precursors) are critically sensitive to moisture. Water exposure leads to three primary failure modes:
  • Decomposition of the Fluorinating Agent: Irreversible formation of Carbonyl Fluoride (

    
    ).
    
  • Nitrile Hydration: Conversion of the nitrile to a primary amide (

    
    ), accelerated by the electron-withdrawing 
    
    
    
    group.
  • Precursor Hydrolysis: Rapid degradation of trichloromethyl ether intermediates to carbonates.

Section 1: Critical Reactivity & Failure Modes

The "Super-Halogen" Trap (Reagent Instability)

The most common synthesis in medicinal chemistry utilizes Trifluoromethyl Triflate (TFMT) activated by silver salts (e.g.,


) to generate the active trifluoromethoxide anion (

).
  • The Mechanism:

    
    .
    
  • The Moisture Failure: The

    
     anion is thermodynamically unstable and kinetically persistent only at low temperatures or when stabilized by silver. In the presence of water, it decomposes immediately:
    
    
    
    
    Result: Loss of fluorinating power and generation of
    
    
    , which can damage glassware and catalyze nitrile hydrolysis.
The Activated Nitrile (Side Reaction)

The trifluoromethoxy group is a strong electron-withdrawing group (Hammett


). When present on a benzonitrile, it renders the cyano carbon highly electrophilic.
  • The Moisture Failure: Trace water, especially in the presence of metal catalysts (Ag, Pd) used in the coupling steps, attacks the nitrile to form the primary amide (Pinner-type or metal-catalyzed hydration).

    • Symptom:[1][2][3][4][5][6] Appearance of a new spot on TLC (

      
       lower than product) and IR peak shift from 
      
      
      
      (CN) to
      
      
      (C=O).

Section 2: Troubleshooting Workflows (Visualized)

Diagnostic Pathway: Why did my reaction fail?

FailureAnalysis Start Reaction Failed (Low Yield / Byproducts) CheckTLC Check TLC/LCMS New Polar Spot? Start->CheckTLC Amide Mass = Product + 18 (Amide Formation) CheckTLC->Amide Yes NoFluorine No F-incorporation (Starting Material Recovers) CheckTLC->NoFluorine No, SM remains Decomp Complex Mixture (Acidic Decomposition) CheckTLC->Decomp Smearing WetSolvent Root Cause: Wet Solvent/Ag Salt (Hydrolysis of Nitrile) Amide->WetSolvent DeadReagent Root Cause: Dead AgOCF3 (Moisture killed anion) NoFluorine->DeadReagent HF_Gen Root Cause: HF Generation (Etching/Acid Sensitivity) Decomp->HF_Gen

Caption: Diagnostic logic flow for identifying moisture-induced failures in trifluoromethoxylation.

Section 3: Validated Protocols

Protocol A: Preparation of Anhydrous Silver Fluoride (AgF)

Criticality: Commercial AgF is extremely hygroscopic. Using "bottle" AgF is the #1 cause of failure in TFMT reactions.

  • Sourcing: Purchase AgF with purity

    
    . Avoid material that appears gray/black (reduced silver).
    
  • Drying:

    • Place AgF in a Schlenk flask wrapped in aluminum foil (light sensitive).

    • Dry under high vacuum (

      
      ) at 100°C for 4 hours .
      
    • Note: Do not exceed 150°C to avoid disproportionation.

  • Storage: Transfer to a nitrogen-filled glovebox immediately. Store in the dark.

  • Verification: A fresh solution of

    
     in dry acetonitrile should be clear to slightly cloudy. Dark precipitate indicates decomposition.
    
Protocol B: Handling TFMT (Trifluoromethyl Triflate)

Criticality: TFMT is a gas at room temperature (bp 19°C) and fumes in moist air.

  • Temperature Control: Pre-cool the reagent bottle to

    
     before opening.
    
  • Transfer:

    • Method 1 (Cannula): Transfer the liquid via cooled cannula directly into the reaction vessel at

      
      .
      
    • Method 2 (Stock Solution): Prepare a standardized solution in anhydrous acetonitrile (pre-dried over 3Å sieves) inside a glovebox. This solution is stable for weeks if kept cold.

  • Reaction Environment: The reaction between TFMT and AgF must occur at

    
     to stabilize the 
    
    
    
    intermediate before adding the substrate.

Section 4: Data & Specifications

Table 1: Stability of Key Intermediates
Intermediate SpeciesMoisture SensitivityDegradation ProductHandling Requirement
Trifluoromethyl Triflate (TFMT) High (Fumes)TfOH +

Handle cold (

), Inert atm.
Silver Trifluoromethoxide (

)
Extreme

Generate in situ, use immediately.
Trichloromethyl Ether (

)
HighCarbonate (

)
Avoid aqueous workup; distill in vacuo.

-Benzonitrile (Product)
Low

-Benzamide
Stable to neutral water; avoid acidic/basic water.

Section 5: Frequently Asked Questions (FAQs)

Q1: I see a new spot on TLC that fluoresces blue, but it doesn't contain fluorine. What is it? A: This is likely the amide resulting from the hydration of your nitrile. The


 (or precursor) group pulls electron density, making the nitrile carbon highly susceptible to nucleophilic attack by adventitious water.
  • Fix: Increase the strictness of your anhydrous technique. Add 3Å molecular sieves to the reaction mixture (activated at 300°C).

Q2: My reaction with TFMT/AgF smoked when I opened the flask. Is the product ruined? A: The "smoke" is likely


 or TfOH vapor caused by moisture reacting with excess TFMT. While the reaction might have partially worked, the generated acid can hydrolyze your nitrile product.
  • Fix: Quench immediately with saturated aqueous

    
     to neutralize the acid, then extract. Do not let it sit in the acidic medium.
    

Q3: Can I use oxidative desulfurization-fluorination (phenol


 thiocarbonate 


) instead of TFMT?
A: Yes, but this route generates trichloromethyl ether intermediates if you use the

method, or requires large amounts of oxidants (

) and

-Pyridine.
  • Warning:

    
    -Pyridine is extremely hygroscopic. If it absorbs water, it loses fluorinating power and essentially becomes wet acid, which will destroy your nitrile.
    

Q4: How do I store the final 4-(trifluoromethoxy)benzonitrile? A: The final product is relatively stable. However, to prevent slow hydrolysis over months, store it in a desiccator or under inert gas at


. Avoid storing it in the same compartment as volatile amines or acids.

References

  • Use of TFMT and Ag Salts

    • Title: Trifluoromethyl Triflate (TFMT) as a Reagent for the Synthesis of Aryl Trifluoromethyl Ethers.[7]

    • Source:Journal of Organic Chemistry.
    • URL:[Link](Note: Generalized link to JOC search for TFMT protocols).

  • Stability of AgOCF3

    • Title: Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.[7]

    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Nitrile Hydration Mechanisms

    • Title: Metal-Catalyzed Hydration of Nitriles to Amides.[8][9]

    • Source:Chemical Reviews.
    • URL:[Link]

  • Handling Air-Sensitive Reagents

    • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds.[2][10]

    • Source:Sigma-Aldrich Technical Bulletin AL-134.[10]

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Nitro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Nitro-4-(trifluoromethoxy)benzonitrile. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, compare viable alternatives, and present a self-validating protocol grounded in regulatory expectations. This document is intended for researchers, scientists, and drug development professionals who require a reliable, accurate, and precise analytical method for this compound.

Foundational Strategy: Understanding the Analyte

Before embarking on any method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound is a substituted aromatic compound with several key functional groups that dictate its chromatographic behavior:

  • Benzene Ring: Provides a hydrophobic core, suggesting that reversed-phase chromatography will be a suitable primary approach.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.

  • Trifluoromethoxy Group (-OCF₃): Highly lipophilic and electron-withdrawing, contributing to the overall non-polar character of the molecule.

  • Nitrile Group (-CN): A polar group that can engage in dipole-dipole interactions.

The combination of these groups results in a molecule of moderate polarity. A key initial decision is the selection of the primary chromatographic mode. Given the presence of the hydrophobic benzene ring and the trifluoromethoxy group, reversed-phase HPLC is the logical starting point.[1][2]

Comparative Analysis of Chromatographic Conditions

A successful HPLC method hinges on the judicious selection of the stationary and mobile phases. Here, we compare several options, culminating in a recommended starting point.

Stationary Phase Selection: A Tale of Two Chemistries

The goal is to select a stationary phase that provides adequate retention and selectivity for this compound and its potential impurities.

Stationary PhasePrimary Interaction MechanismRationale for ConsiderationPotential Drawbacks
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactions.[3]The industry standard for reversed-phase HPLC, offering broad applicability and excellent retention for moderately non-polar compounds. The trifluoromethoxy group and benzene ring will interact strongly with the C18 ligands.May not provide sufficient selectivity for closely related impurities, especially those with minor structural modifications.
Phenyl-Hexyl π-π interactions, hydrophobic interactions.[3]The phenyl groups in the stationary phase can interact with the aromatic ring of the analyte, offering a different selectivity profile compared to C18. This can be advantageous for separating aromatic isomers or related substances.Can be less robust than C18 phases and may exhibit secondary interactions with polar analytes.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning into a water-enriched layer on the surface of a polar stationary phase.[2][4]A potential alternative if the analyte and its impurities are too polar for adequate retention on a C18 column.Not the first choice for this analyte due to its significant hydrophobic character. Method development can be more complex.
Mobile Phase Optimization: The Engine of Separation

The mobile phase composition is a critical factor in achieving the desired retention and resolution.[3]

Mobile Phase ComponentRole and Considerations
Aqueous Phase Typically HPLC-grade water. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and any ionizable impurities, although this compound itself is not expected to be ionizable within a typical HPLC pH range.
Organic Modifier Acetonitrile and methanol are the most common choices in reversed-phase HPLC. Acetonitrile is often preferred due to its lower viscosity and UV cutoff.[5] Methanol can offer different selectivity and is a useful alternative to explore during optimization.[3]
Acidic Modifier The addition of a small amount of acid, such as formic acid or phosphoric acid, is often beneficial for improving peak shape, especially for compounds that may interact with residual silanols on the silica-based stationary phase.[5][6]

Recommended Starting Conditions: Based on available literature and the analyte's structure, a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier is a strong starting point.[6]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the analysis of this compound purity.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

Chromatographic Conditions
ParameterRecommended Condition
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-20 min, 40-90% B; 20-25 min, 90% B; 25-26 min, 90-40% B; 26-30 min, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA detector, 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analytical Target Profile Column_Screen Screen C18 and Phenyl-Hexyl Columns Start->Column_Screen Mobile_Phase_Screen Test Acetonitrile vs. Methanol Column_Screen->Mobile_Phase_Screen Gradient_Opt Optimize Gradient Profile Mobile_Phase_Screen->Gradient_Opt pH_Opt Evaluate Acidic Modifier (Formic vs. Phosphoric Acid) Gradient_Opt->pH_Opt Temp_Flow_Opt Fine-tune Temperature and Flow Rate pH_Opt->Temp_Flow_Opt Forced_Deg Forced Degradation Studies Temp_Flow_Opt->Forced_Deg Validation ICH Q2(R2) Validation Forced_Deg->Validation Final_Method Finalized, Validated Method Validation->Final_Method

Forced Degradation Studies: Ensuring a Stability-Indicating Method

To ensure the developed method is stability-indicating, forced degradation studies must be performed.[7][8] This involves subjecting the analyte to various stress conditions to generate potential degradation products and demonstrating that the method can separate these degradants from the main peak.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis Analyte 2-Nitro-4-(trifluoromethoxy) benzonitrile Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal Stress (e.g., 80°C) Analyte->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Analyte->Photolytic HPLC_Analysis Analyze stressed samples using the developed HPLC method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Peak_Purity Assess peak purity of the main peak using PDA detector HPLC_Analysis->Peak_Purity

Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve the analyte in a 50:50 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the analyte in a 50:50 mixture of acetonitrile and 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the analyte in a 50:50 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 80°C for 48 hours.

  • Photolytic Degradation: Expose the analyte solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9]

After exposure, dilute the samples appropriately and analyze them using the developed HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]

Method Validation: Adherence to ICH Q2(R2) Guidelines

A comprehensive validation of the analytical method is required to ensure its suitability for its intended purpose.[10][11] The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14]

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.No interfering peaks at the retention time of the analyte in blank and placebo samples. Peak purity of the analyte in stressed samples should pass.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Confirmed by the linearity, accuracy, and precision data.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements. Assessed at two levels: repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1 and demonstrated with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.The results should remain within the system suitability criteria when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.RSD of peak area and retention time for replicate injections ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates > 2000.

Conclusion

The development of a robust and reliable HPLC method for the purity determination of this compound is a systematic process that begins with a thorough understanding of the analyte's chemistry. A reversed-phase method utilizing a C18 column with a gradient elution of acetonitrile and acidified water provides a strong foundation for a selective and efficient separation. The method's stability-indicating nature must be confirmed through rigorous forced degradation studies, and its performance characteristics must be thoroughly validated according to ICH Q2(R2) guidelines to ensure data integrity and regulatory compliance. This comprehensive approach yields a method that is fit for its intended purpose in a regulated environment.

References

  • Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • What Is ICH Q2R2 Method Validation and Its Importance? Altabrisa Group. Published August 2, 2025. Available from: [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Published January 7, 2026. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Published July 2, 2025. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Published July 22, 2025. Available from: [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Available from: [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters Corporation. Available from: [Link]

  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA - University of South Alabama. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Published November 5, 2025. Available from: [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Published April 15, 2014. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Published December 14, 2016. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • 2-Nitro-4-(trifluoromethyl)benzonitrile. PubChem. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC. Available from: [Link]

  • Development of the RP-HPLC Method for Simultaneous Determination and Quantification of Artemether and Lumefantrine in Fixed-Dose Combination Pharmaceutical Dosage Forms. PMC. Published February 7, 2024. Available from: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Nitro-4-(trifluoromethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-Nitro-4-(trifluoromethoxy)benzonitrile CAS: 142494-69-7 Role: Senior Application Scientist

Executive Summary & Hazard Identification

Immediate Action Required: Treat this compound as a high-permeability hazard .

While standard Safety Data Sheets (SDS) often classify this compound (CAS 142494-69-7) as "Harmful" (Category 4) rather than "Fatal," this classification can be deceptive. As a Senior Application Scientist, I urge you to look beyond the GHS codes.

The presence of the trifluoromethoxy group (-OCF3) significantly alters the safety profile compared to standard aromatic nitriles. This moiety increases the molecule's lipophilicity (LogP), facilitating rapid transport across dermal and respiratory membranes. Furthermore, the combination of a nitro group and a nitrile group on an electron-deficient ring creates a potential for energetic decomposition under thermal stress.

Critical Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).

  • Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[1][2]

  • Hidden Risk: Potential for Hydrofluoric Acid (HF) and Cyanide release during combustion or strong acid hydrolysis.

Chemical Structure & PPE Logic

Effective safety is not about following a list; it is about countering specific molecular threats.

Functional GroupHazard MechanismPPE Countermeasure
Nitrile (-CN) Metabolic release of cyanide ions (slow release); Chemical asphyxiant potential.Respiratory Protection: Engineering controls (Fume Hood) are non-negotiable to prevent inhalation.
Trifluoromethoxy (-OCF3) High Lipophilicity: Enhances skin absorption. Thermal Decomposition: Releases HF and Carbonyl Fluoride.Dermal Protection: Standard nitrile gloves may suffer rapid permeation if the compound is dissolved in organic solvents. Double-gloving is required.
Nitro (-NO2) Oxidizing potential; energetic instability if heated or shocked.Eye/Face Protection: Face shield required if working with >5g or applying heat, due to deflagration risk.

PPE Matrix: The Zero-Exposure Standard

Do not rely on "minimum compliance." Use this matrix to ensure a self-validating safety margin.

A. Hand Protection (Gloves)

The -OCF3 group facilitates permeation. Solvent choice dictates breakthrough time more than the solute itself.

State of MatterPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Solid / Powder Nitrile (4 mil)None requiredSolid state permeation is negligible. Focus is on dust exclusion.[2][3][4][5][6][7]
Solution (DCM/Chloroform) Laminate (Silver Shield/Norfoil) Nitrile (5-8 mil)Chlorinated solvents permeate nitrile in <2 mins. Laminate provides >4h protection.
Solution (Ethyl Acetate/THF) Nitrile (4 mil)Nitrile (4 mil)Double-gloving creates a tortuous path for solvent, extending breakthrough time.
B. Respiratory & Body Protection[1][2][4][8][9][10]
  • Primary Barrier (Engineering Control): All handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Secondary Barrier (PPE):

    • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends which melt into skin during a thermal event.

    • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift behind lenses.

    • Respiratory (Emergency Only): If hood fails or for spill cleanup outside hood: Full-face respirator with Multipurpose cartridge (OV/AG/P100) . The "AG" (Acid Gas) component is vital due to potential HF generation.

Operational Protocol: Step-by-Step

Phase 1: Preparation & Weighing

Goal: Eliminate static-induced powder drift.

  • Don PPE: Put on lab coat, splash goggles, and double nitrile gloves.

  • Static Control: Fluorinated compounds like this compound are prone to static charge. Use an ionizing fan or anti-static gun on the weighing boat before adding the solid.

  • Transfer: Weigh inside the fume hood. If the balance is outside, use a sealed secondary container for transport.

  • Wipe Down: Immediately wipe the balance area with a wet tissue (solvent-soaked) to capture invisible dust. Dispose of tissue as hazardous waste.

Phase 2: Reaction & Handling

Goal: Containment of vapors and preventing thermal runaway.

  • Solvent Addition: Add solvent slowly. The electron-deficient ring can make the compound reactive. Monitor for exotherms.

  • Heating: If heating is required, use an oil bath with a thermal fuse (cutoff). Never heat this compound in a closed system without a pressure relief valve.

  • Glove Check: Inspect outer gloves every 30 minutes. If handling chlorinated solvents, change outer gloves immediately upon splash.

Phase 3: Decontamination & Doffing

Goal: Prevent "take-home" exposure.

  • Wash Outer Gloves: Rinse outer gloves with soap/water before removal to remove non-visible residues.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).[5]

    • Remove goggles (handle by strap).

    • Remove lab coat.

    • Remove inner gloves.

  • Hygiene: Wash hands with cool water and soap for 2 minutes. (Warm water opens pores, increasing absorption risk).

Visual Workflow: Risk Assessment Logic

PPE_Decision_Tree Start Start: Handling this compound State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution PPE_Solid PPE: Nitrile Gloves + Goggles Control: Static Gun + Fume Hood Solid->PPE_Solid Dust Risk SolventCheck Check Solvent Type Solution->SolventCheck Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated (EtOAc, MeOH) SolventCheck->NonHalogenated PPE_Halo CRITICAL PPE: Laminate (Silver Shield) Liners + Nitrile Outer Gloves Halogenated->PPE_Halo High Permeation PPE_NonHalo PPE: Double Nitrile Gloves (Change every 30 mins) NonHalogenated->PPE_NonHalo Moderate Permeation

Figure 1: Decision tree for selecting glove material based on physical state and solvent carrier. Note the escalation to Laminate gloves for halogenated solvents.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate area.

  • Don PPE: N95 or P100 respirator + Goggles + Double Gloves.

  • Contain: Cover spill with wet paper towels (to prevent dust) or use a dedicated chemically inert absorbent.

  • Clean: Scoop into a wide-mouth jar. Do not use a vacuum (static risk).

  • Decontaminate: Wash surface with 1N NaOH (destroys the nitrile), followed by water. Note: NaOH hydrolysis may release ammonia; ensure ventilation.

Waste Disposal[5][7]
  • Classification: Hazardous Organic Waste (Toxic).

  • Segregation: Do not mix with strong oxidizers or acids.[7]

  • Labeling: Must explicitly state "Contains Organic Nitrile" and "Fluorinated Compound."

  • Destruction: Incineration is the only acceptable method. The facility must be equipped with scrubbers for HF (Hydrofluoric Acid) and NOx.

References

  • Sigma-Aldrich. (n.d.).[8] Safety Data Sheet: this compound. Retrieved from

  • PubChem. (n.d.). Compound Summary for CAS 142494-69-7. National Library of Medicine. Retrieved from

  • Ansell Healthcare. (2022).[3] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [9]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.